An In-depth Technical Guide to the Chemical Properties of 2-(4-chloro-1-benzothiophen-3-yl)acetic acid
An In-depth Technical Guide to the Chemical Properties of 2-(4-chloro-1-benzothiophen-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of 2-(4-chloro-1-benzothiophen-3-yl)acetic acid, a molecule of significant interest in medicinal chemistry and drug development. Drawing upon established principles of heterocyclic chemistry and spectroscopic analysis, this document offers a detailed exploration of its synthesis, physicochemical characteristics, spectral data, and reactivity. The insights provided herein are intended to support researchers in the effective utilization and further investigation of this compound.
Introduction: The Significance of the Benzothiophene Scaffold
Benzothiophene and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules. The inherent physicochemical properties of the benzothiophene ring system, including its aromaticity and ability to engage in various intermolecular interactions, make it a "privileged scaffold" in drug design. The introduction of a chloro-substituent at the 4-position and an acetic acid moiety at the 3-position of the benzothiophene core in 2-(4-chloro-1-benzothiophen-3-yl)acetic acid creates a unique molecule with potential for diverse biological activities. The presence of the carboxylic acid group provides a handle for salt formation and further chemical modification, while the chlorine atom can influence the molecule's lipophilicity and metabolic stability.
Physicochemical Properties: A Predictive Analysis
Table 1: Predicted Physicochemical Properties of 2-(4-chloro-1-benzothiophen-3-yl)acetic acid
| Property | Predicted Value/Range | Rationale and Comparative Insights |
| Molecular Formula | C₁₀H₇ClO₂S | Based on atomic composition. |
| Molecular Weight | 226.68 g/mol | Calculated from the molecular formula.[1] |
| Melting Point (°C) | 150 - 170 | Expected to be a crystalline solid at room temperature. The melting point is likely to be in a similar range to other substituted benzothiophene acetic acids. |
| pKa | 4.0 - 5.0 | The carboxylic acid group is the primary acidic proton. The pKa is expected to be in the typical range for arylacetic acids. |
| LogP (o/w) | 2.5 - 3.5 | The presence of the chlorine atom and the benzothiophene ring increases lipophilicity, while the carboxylic acid group contributes to hydrophilicity. The predicted LogP suggests moderate lipophilicity. |
| Aqueous Solubility | Low | As a moderately lipophilic carboxylic acid, low solubility in neutral water is expected. Solubility will be significantly higher in basic solutions due to salt formation. |
Synthesis and Molecular Architecture
A plausible synthetic pathway for 2-(4-chloro-1-benzothiophen-3-yl)acetic acid can be designed based on established methodologies in benzothiophene chemistry. A common and effective approach involves the construction of the benzothiophene ring followed by functionalization at the C3 position.
Proposed Synthetic Pathway
A potential multi-step synthesis is outlined below, starting from commercially available 2-chlorothiophenol.
Caption: Proposed synthesis of 2-(4-chloro-1-benzothiophen-3-yl)acetic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 2-((2-chlorophenyl)thio)acetate
-
Rationale: This initial step involves a nucleophilic substitution reaction where the thiophenolate, generated in situ from 2-chlorothiophenol and a base, attacks ethyl chloroacetate to form the thioether.
-
Procedure:
-
To a solution of 2-chlorothiophenol (1.0 eq) in a suitable solvent such as ethanol, add a base like sodium ethoxide (1.1 eq) at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the thiophenolate.
-
Add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.
-
Step 2: Synthesis of 4-Chloro-1-benzothiophen-3(2H)-one via Dieckmann Condensation
-
Rationale: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. In this case, the thioester undergoes cyclization to form the benzothiophenone ring.
-
Procedure:
-
Add the product from Step 1 to a solution of a strong base, such as sodium ethoxide in ethanol.
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude 4-chloro-1-benzothiophen-3(2H)-one.
-
Step 3: Synthesis of 4-Chloro-1-benzothiophene
-
Rationale: The ketone is reduced to a methylene group. A two-step procedure involving reduction to the alcohol followed by dehydration and aromatization is a common method.
-
Procedure:
-
Reduce the ketone from Step 2 with a reducing agent like sodium borohydride in a suitable solvent (e.g., methanol).
-
After the reduction is complete, acidify the reaction mixture to facilitate dehydration and promote aromatization to the benzothiophene.
-
Extract the product with an organic solvent, wash, dry, and purify by chromatography.
-
Step 4: Synthesis of 3-Acetyl-4-chloro-1-benzothiophene via Friedel-Crafts Acylation
-
Rationale: Friedel-Crafts acylation introduces an acetyl group onto the electron-rich thiophene ring. The reaction is directed to the C3 position due to the electronic nature of the benzothiophene ring system.[2]
-
Procedure:
-
To a solution of 4-chloro-1-benzothiophene in a non-polar solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃).
-
Cool the mixture in an ice bath and add acetyl chloride dropwise.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction by carefully adding it to ice-water.
-
Extract the product with an organic solvent, wash with sodium bicarbonate solution and brine, dry, and purify by column chromatography.
-
Step 5: Synthesis of 2-(4-chloro-1-benzothiophen-3-yl)acetic acid via the Willgerodt-Kindler Reaction
-
Rationale: The Willgerodt-Kindler reaction is a classic method for converting an aryl alkyl ketone to the corresponding terminal amide or carboxylic acid.[3][4][5] This reaction involves the migration of the carbonyl group to the end of the alkyl chain. Subsequent hydrolysis of the intermediate thioamide yields the desired carboxylic acid.
-
Procedure:
-
A mixture of 3-acetyl-4-chloro-1-benzothiophene, elemental sulfur, and morpholine is heated to reflux.[3]
-
After the reaction is complete, the intermediate thiomorpholide is hydrolyzed by heating with a strong acid (e.g., concentrated HCl) or base (e.g., NaOH solution).
-
Acidification of the reaction mixture (if a basic hydrolysis was performed) will precipitate the crude carboxylic acid.
-
The solid product is collected by filtration, washed with water, and can be purified by recrystallization.
-
Spectroscopic and Analytical Characterization
The structural elucidation of 2-(4-chloro-1-benzothiophen-3-yl)acetic acid relies on a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of similar structures.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of organic molecules.[6]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for 2-(4-chloro-1-benzothiophen-3-yl)acetic acid in CDCl₃
| Position | ¹H Chemical Shift (δ) | Multiplicity | Integration | ¹³C Chemical Shift (δ) |
| -COOH | ~11-12 | br s | 1H | ~175-178 |
| -CH₂- | ~3.8 | s | 2H | ~35-40 |
| C2-H | ~7.4 | s | 1H | ~125-128 |
| C5-H | ~7.3 | t | 1H | ~123-126 |
| C6-H | ~7.2 | d | 1H | ~121-124 |
| C7-H | ~7.7 | d | 1H | ~122-125 |
| C3 | - | - | - | ~130-133 |
| C3a | - | - | - | ~138-141 |
| C4 | - | - | - | ~130-133 |
| C7a | - | - | - | ~139-142 |
-
¹H NMR Rationale: The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift. The methylene protons of the acetic acid side chain will appear as a singlet. The protons on the benzothiophene ring will resonate in the aromatic region, with their specific chemical shifts and coupling patterns determined by the electronic effects of the chloro and acetic acid substituents.
-
¹³C NMR Rationale: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The methylene carbon will appear in the aliphatic region. The eight carbons of the benzothiophene ring will have distinct chemical shifts in the aromatic region, influenced by the substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence of the carboxylic acid functional group.[1][7][8][9][10]
Table 3: Predicted Characteristic IR Absorption Bands for 2-(4-chloro-1-benzothiophen-3-yl)acetic acid
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300 - 2500 | Very broad, strong absorption due to hydrogen bonding. |
| C-H (Aromatic) | 3100 - 3000 | Sharp, medium to weak absorptions. |
| C-H (Aliphatic) | 2960 - 2850 | Sharp, medium to weak absorptions from the methylene group. |
| C=O (Carboxylic Acid) | 1710 - 1680 | Strong, sharp absorption. The position is influenced by conjugation with the aromatic ring. |
| C=C (Aromatic) | 1600 - 1450 | Medium to weak absorptions. |
| C-O (Carboxylic Acid) | 1320 - 1210 | Strong absorption. |
| C-Cl | 800 - 600 | Medium to strong absorption. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion (M⁺): m/z = 226 (for ³⁵Cl) and 228 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.
-
Key Fragmentation Pathways:
-
Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 181/183.
-
Loss of the entire acetic acid side chain (-CH₂COOH, 59 Da) to give a fragment at m/z = 167/169.
-
Cleavage of the C-C bond between the methylene group and the ring can lead to a fragment corresponding to the benzothiophenylmethyl cation.[11]
-
Caption: Predicted major fragmentation pathways in mass spectrometry.
Reactivity and Potential for Further Functionalization
The chemical reactivity of 2-(4-chloro-1-benzothiophen-3-yl)acetic acid is dictated by its key functional groups: the carboxylic acid and the substituted benzothiophene ring.
-
Carboxylic Acid Group: This group can undergo standard reactions of carboxylic acids, such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
-
Amide Formation: Reaction with amines, typically after activation of the carboxylic acid (e.g., conversion to an acid chloride or using coupling reagents), to form amides.
-
Reduction: Reduction to the corresponding alcohol, 2-(4-chloro-1-benzothiophen-3-yl)ethanol, using strong reducing agents like lithium aluminum hydride.
-
-
Benzothiophene Ring: The benzothiophene ring is susceptible to electrophilic aromatic substitution. However, the existing substituents will influence the position of further substitution. The acetic acid group at C3 is deactivating, while the chlorine at C4 is also deactivating but ortho-, para-directing. Further electrophilic attack is likely to be disfavored and may require harsh conditions.
Conclusion and Future Directions
2-(4-chloro-1-benzothiophen-3-yl)acetic acid is a versatile scaffold with significant potential in the development of novel therapeutic agents. This guide has provided a comprehensive, albeit predictive, overview of its chemical properties, including a plausible synthetic route and expected spectroscopic data. The methodologies and analytical predictions presented herein offer a solid foundation for researchers to synthesize, characterize, and further explore the biological activities of this and related compounds. Future experimental work to validate these predictions and to investigate the pharmacological profile of this molecule is highly encouraged.
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